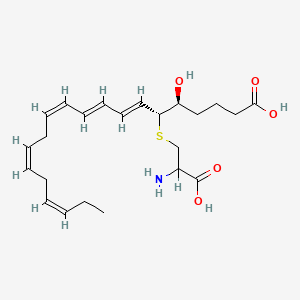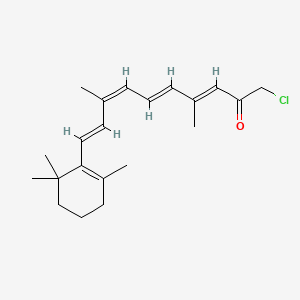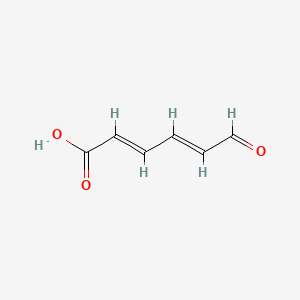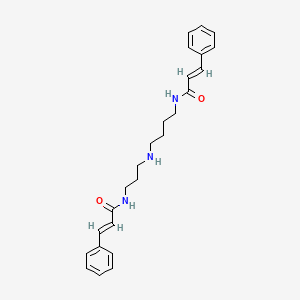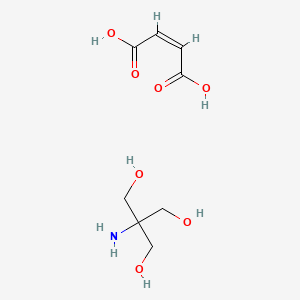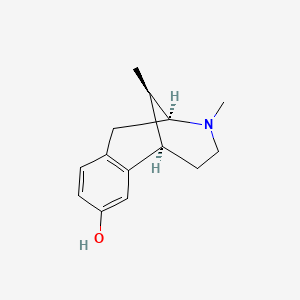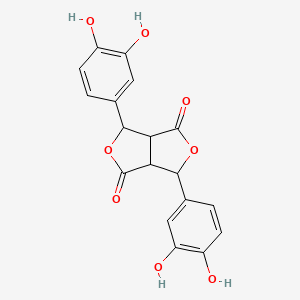](/img/structure/B1238902.png)
[Cu(NH3)4(OH2)](2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraammineaquacopper(2+) is a copper coordination entity.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- The synthesis and characterization of complexes involving [Cu(NH3)4(OH2)]2+ have been explored. For instance, Altahan et al. (2018) reported the synthesis of a complex cluster anion involving [Cu(NH3)4(OH2)]2+, demonstrating its potential in forming novel anionic clusters through templated self-assembly processes (Altahan et al., 2018).
Coordination Chemistry and Crystal Structures
- Research by Pinkas et al. (1995) studied the different coordination polyhedra of copper complexes with ligands such as H2O and NH3, highlighting the contrast in coordination geometry between different ligands (Pinkas et al., 1995).
- The crystal structure and spectroscopic study of a [Cu(BPCA)(OH2)(O2CCH3)⋅H2O] complex was examined by Folgado et al. (1989), which provides insights into the coordination geometry around copper ions in such complexes (Folgado et al., 1989).
Chemical Synthesis and Applications
- Wen et al. (2002) explored the synthesis of Cu(OH)2 nanoribbons using coordination self-assembly involving [Cu(NH3)4(OH2)]2+, showcasing its utility in the controlled production of nanoscale materials (Wen et al., 2002).
Mathematical and Computational Modeling
- Markov et al. (2020) developed a mathematical model of the Cu(II)–H2O–OH––NH3 system, which can be used to optimize the conditions for the hydrochemical synthesis of different target compounds, indicating the importance of [Cu(NH3)4(OH2)]2+ in such systems (Markov et al., 2020).
Nanomaterials and Sensor Applications
- Qiu et al. (2015) reported the preparation of Cu(OH)2 nanoarrays on metal substrates using a simple method involving [Cu(NH3)4(OH2)]2+, demonstrating their application as ammonia sensors (Qiu et al., 2015).
Propriétés
Formule moléculaire |
CuH15N4O+3 |
|---|---|
Poids moléculaire |
150.69 g/mol |
Nom IUPAC |
copper;oxidanium;azane |
InChI |
InChI=1S/Cu.4H3N.H2O/h;4*1H3;1H2/q+2;;;;;/p+1 |
Clé InChI |
WRURTKBRGOGIAO-UHFFFAOYSA-O |
SMILES canonique |
N.N.N.N.[OH3+].[Cu+2] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![azane;cobalt(3+);(Z)-4-[2-[[(Z)-4-oxidopent-3-en-2-ylidene]amino]ethylimino]pent-2-en-2-olate](/img/structure/B1238822.png)

![(E)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid](/img/structure/B1238824.png)
![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl(propanoyl)amino]propanoate](/img/structure/B1238825.png)
![3-(4-((E)-2-[4-(Didecylamino)phenyl]ethenyl)-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B1238828.png)
